

An In-depth Technical Guide to Krypton-85: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-85**

Cat. No.: **B077114**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Krypton-85 (85Kr), a radioactive isotope of the noble gas krypton, has a significant history in scientific literature, evolving from a mere curiosity of nuclear fission to a valuable tool in various scientific and industrial fields. This whitepaper provides a comprehensive overview of 85Kr, detailing its discovery, physicochemical and radiological properties, production pathways, and diverse applications. A core focus is placed on the experimental methodologies for its detection and utilization, with detailed protocols for key techniques. Quantitative data are summarized in structured tables for ease of comparison, and complex processes are visualized through diagrams rendered in the DOT language. This guide serves as an in-depth technical resource for professionals requiring a thorough understanding of **Krypton-85** and its applications.

Discovery and History

The story of **Krypton-85** is intrinsically linked to the dawn of the nuclear age. While the element krypton was discovered in 1898 by Sir William Ramsay and Morris Travers, the radioactive isotope 85Kr was first identified in the mid-1940s as a product of nuclear fission. Early research focused on its properties as a fission product of uranium and plutonium. In the late 1940s, a notable increase in atmospheric 85Kr concentrations was observed, a direct consequence of nuclear fuel reprocessing for military and civilian purposes. This marked the beginning of its recognition as an environmental tracer and a signature of nuclear activities.

Properties of Krypton-85

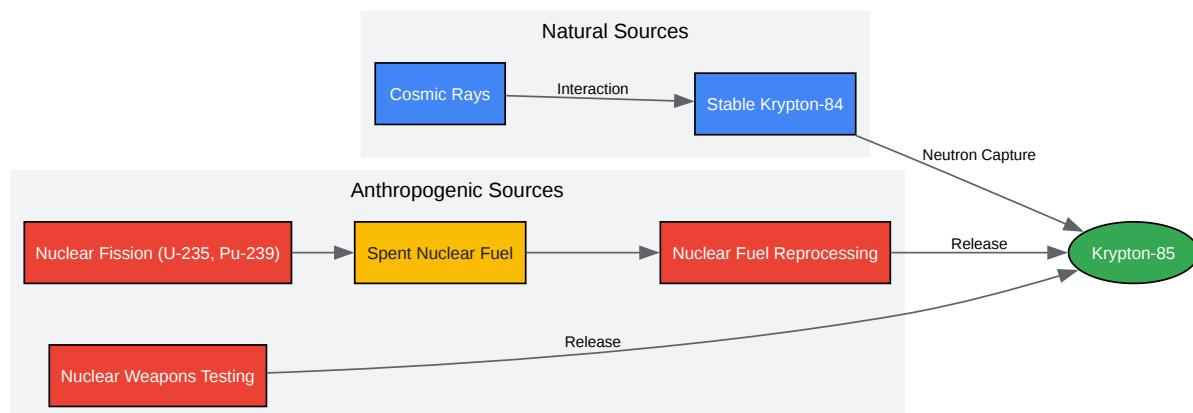
Krypton-85 is characterized by a unique set of physical and radiological properties that underpin its various applications. As a noble gas, it is chemically inert, ensuring it does not readily participate in biological or chemical processes, making it an excellent tracer.[\[1\]](#)

Physical and Radiological Data

Property	Value
Symbol	85Kr
Atomic Number (Z)	36
Mass Number (A)	85
Neutron Number (N)	49
Half-life (t _{1/2})	10.728 years [2]
Decay Mode	Beta (β -) emission [3]
Decay Product	Stable Rubidium-85 (85Rb) [2]
Primary Beta Emission	99.57% branch to 85Rb ground state [2]
Maximum Energy	0.687 MeV [2]
Average Energy	0.251 MeV [2]
Secondary Decay Branch	0.43% branch via beta emission followed by gamma emission [2]
Beta Maximum Energy	0.173 MeV [2]
Gamma Energy	0.514 MeV [2]

Production and Sources of Krypton-85

Krypton-85 originates from both natural and anthropogenic sources, with the latter being overwhelmingly dominant.


Natural Production

Trace amounts of ^{85}Kr are produced naturally in the atmosphere through the interaction of cosmic rays with stable Krypton-84 (^{84}Kr).^{[1][2]} This natural production maintains a small, equilibrium inventory in the atmosphere.^[2]

Anthropogenic Production

The vast majority of ^{85}Kr in the environment is a result of human activities, primarily related to the nuclear fuel cycle.

- Nuclear Fission: ^{85}Kr is a significant fission product of uranium and plutonium in nuclear reactors.^[4] For every 1,000 fissions of Uranium-235, approximately three atoms of ^{85}Kr are produced.^[4]
- Nuclear Fuel Reprocessing: This is the most significant source of atmospheric ^{85}Kr .^[2] During the reprocessing of spent nuclear fuel to separate plutonium and uranium, the gaseous ^{85}Kr is released from the fuel rods and is typically discharged into the atmosphere.
^{[1][2]}
- Nuclear Weapons Testing: Atmospheric nuclear weapons tests have also contributed to the global inventory of ^{85}Kr .^[4]

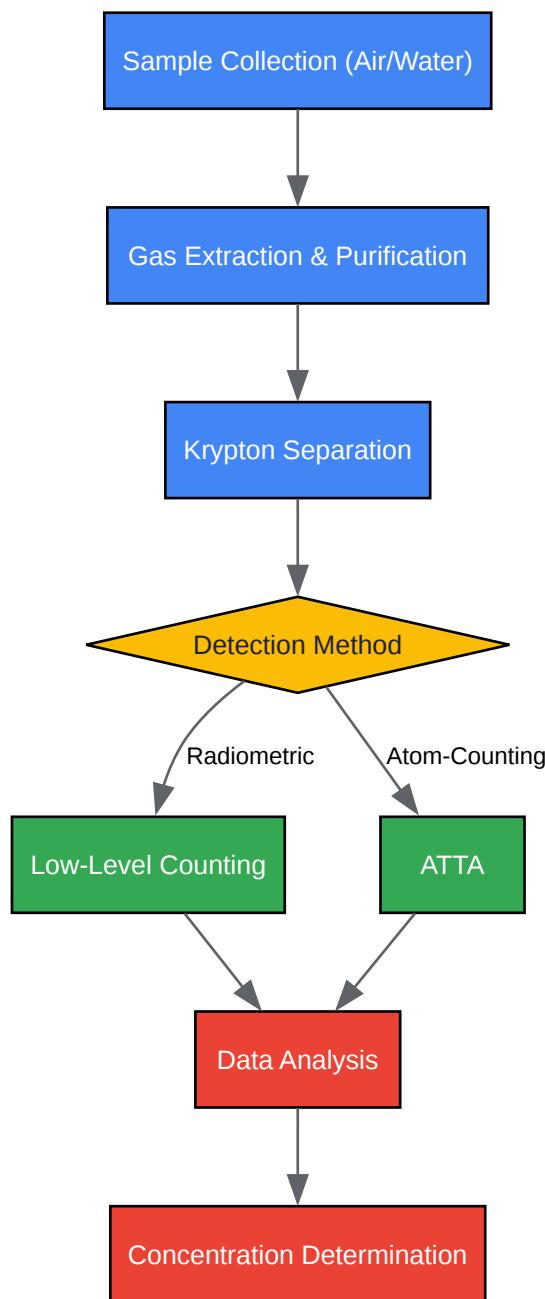
[Click to download full resolution via product page](#)

Sources of **Krypton-85**.

Experimental Protocols and Methodologies

The detection and measurement of **Krypton-85** are crucial for its various applications. Several techniques have been developed, each with its own advantages and limitations.

Radiometric Detection Methods


This is a conventional method for measuring the radioactivity of ^{85}Kr .

- Principle: This technique directly measures the beta particles emitted during the decay of ^{85}Kr .
- Methodology:
 - Sample Collection: Large volumes of air (or water, from which dissolved gases are extracted) are collected.[1]
 - Krypton Separation: Krypton is separated from the other atmospheric gases through cryogenic distillation and gas chromatography.
 - Counting: The purified krypton gas is introduced into a proportional counter or a liquid scintillation counter. The detector measures the rate of beta emissions, which is proportional to the concentration of ^{85}Kr .
- Instrumentation: Gas-filled proportional counters or liquid scintillation counters are used.
- Limitations: Requires large sample sizes and is a relatively slow process.[1]
- Principle: This method detects the low-energy gamma rays emitted in the secondary decay branch of ^{85}Kr .[5]
- Methodology: A gamma spectrometer is used to detect the 0.514 MeV gamma photons. This method is often used in conjunction with beta counting for more comprehensive analysis.
- Instrumentation: High-purity germanium (HPGe) or sodium iodide (NaI) detectors.

Atom-Counting Methods

ATTA is a state-of-the-art laser-based technique for detecting ultra-trace isotopes.

- Principle: ATTA uses lasers to selectively cool, trap, and count individual atoms of a specific isotope.
- Methodology:
 - Sample Preparation: A small sample of krypton gas is introduced into a vacuum system.
 - Metastable State Excitation: Krypton atoms are excited to a metastable state using a discharge.
 - Laser Cooling and Trapping: A precisely tuned laser cools and traps only the ^{85}Kr atoms in a magneto-optical trap (MOT).
 - Fluorescence Detection: The trapped ^{85}Kr atoms are detected by their fluorescence when excited by the laser.
- Advantages: Extremely high sensitivity and selectivity, requiring very small sample sizes.
- Instrumentation: A complex system involving lasers, a magneto-optical trap, and a high-sensitivity fluorescence detector.

[Click to download full resolution via product page](#)

General workflow for **Krypton-85** detection.

Comparison of Detection Methods

Method	Principle	Sensitivity	Sample Size	Throughput	Key Application
Low-Level Beta Counting	Measures beta decay	Moderate	Large (liters of gas)	Low	Routine environmental monitoring
Gamma Spectrometry	Measures gamma emission	Lower than beta counting	Large	Moderate	Confirmatory analysis
Atom Trap Trace Analysis (ATTA)	Laser-based atom counting	Extremely High	Small (microliters of gas)	Low to Moderate	Ultra-trace analysis, nuclear safeguards

Applications of Krypton-85

The unique properties of ⁸⁵Kr have led to its use in a wide range of scientific, medical, and industrial applications.

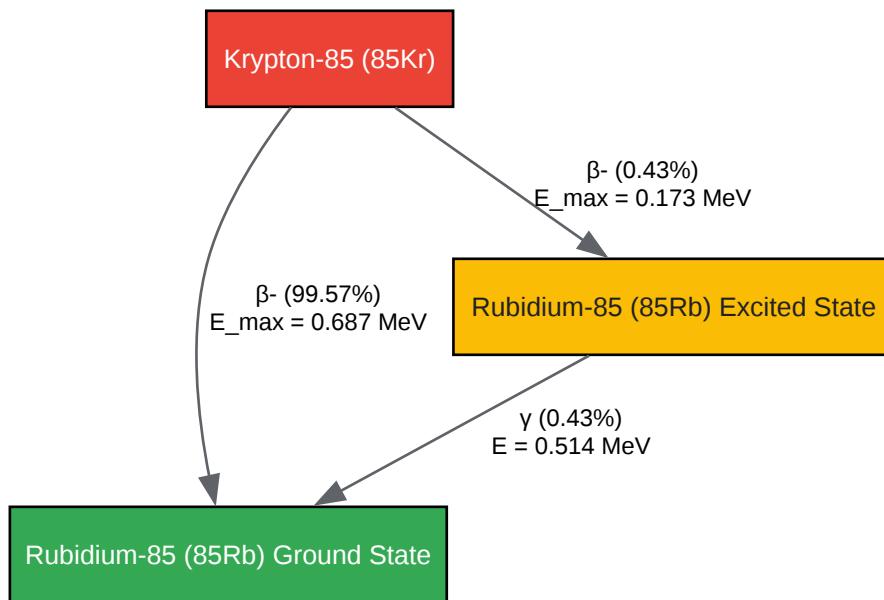
Scientific Research and Environmental Tracer

- Atmospheric Studies: Due to its chemical inertness and known sources, ⁸⁵Kr is an excellent tracer for studying atmospheric transport and mixing.
- Hydrology: It is used to date young groundwater (up to 50 years).^[1]
- Nuclear Safeguards: The detection of atmospheric ⁸⁵Kr is a key indicator of clandestine nuclear fuel reprocessing activities, making it a crucial tool for international nuclear safeguards.^[6]

Medical Applications

- Lung Ventilation Studies: Historically, ⁸⁵Kr was used in ventilation-perfusion (V/Q) scans to assess lung function and diagnose conditions like pulmonary embolism.^{[7][8]} While largely replaced by other radiopharmaceuticals like Technetium-99m DTPA, the principles remain relevant.^{[8][9]}

- Protocol Outline for a V/Q Scan (Conceptual):
 - Ventilation Phase: The patient inhales a mixture of air and a radioactive tracer (historically 85Kr , now typically 99mTc-DTPA aerosol).[8]
 - Imaging (Ventilation): A gamma camera acquires images of the tracer's distribution in the lungs, indicating areas of ventilation.[8]
 - Perfusion Phase: A radiopharmaceutical (99mTc-MAA) is injected intravenously.[8]
 - Imaging (Perfusion): The gamma camera images the distribution of the tracer in the pulmonary vasculature, indicating blood flow.[8]
 - Analysis: The ventilation and perfusion images are compared to identify any mismatches, which can be indicative of a pulmonary embolism.


Industrial Applications

- Leak Detection: 85Kr is used for highly sensitive leak testing of sealed components, such as in the electronics and aerospace industries.[10][11][12][13]
 - Experimental Protocol for **Krypton-85** Leak Testing:
 - Pressurization: The components to be tested are placed in a chamber which is then filled with a mixture of nitrogen and a small concentration of 85Kr under pressure.[10][11]
 - Soaking: The components are "soaked" in this atmosphere for a predetermined time, allowing the 85Kr to penetrate any leaks.[13]
 - Decontamination: The components are removed and the surface is cleaned to remove any adsorbed 85Kr .
 - Detection: The components are placed in a scintillation crystal detector that measures the gamma rays emitted from any 85Kr that has leaked into the component. The amount of radiation detected is proportional to the leak rate.[10][11]

- Thickness Gauging: The attenuation of beta particles from a ^{85}Kr source can be used to measure the thickness of materials like paper and plastic films.
- Ionization Sources: ^{85}Kr is used as an ionization source in smoke detectors and cold cathode gas discharge tubes.

Decay Scheme of Krypton-85

The decay of **Krypton-85** to stable Rubidium-85 is predominantly through beta emission. A minor branch involves both beta and gamma emission.

[Click to download full resolution via product page](#)

Decay scheme of **Krypton-85**.

Conclusion

Krypton-85 has a rich and evolving history in scientific literature. From its initial discovery as a byproduct of nuclear fission, it has become an indispensable tool in a multitude of scientific and industrial domains. Its inert nature, combined with its well-characterized radioactive decay, makes it an ideal tracer for environmental studies and a crucial component in sensitive detection technologies. As analytical techniques like Atom Trap Trace Analysis continue to improve, the applications of **Krypton-85**, particularly in areas requiring ultra-sensitive measurements such as nuclear safeguards and environmental monitoring, are poised to

expand even further. This guide provides a foundational understanding of this important radioisotope for researchers and professionals who may leverage its unique properties in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CFCs [ldeo.columbia.edu]
- 2. Krypton-85 - Wikipedia [en.wikipedia.org]
- 3. mirdsoft.org [mirdsoft.org]
- 4. srs.gov [srs.gov]
- 5. radiocode.com [radiocode.com]
- 6. Present and future potential of krypton-85 for the detection of clandestine reprocessing plants for treaty verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lung Perfusion Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lung Ventilation Perfusion Scan (VQ Scan) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gundersenhealth.org [gundersenhealth.org]
- 10. orslabs.com [orslabs.com]
- 11. Krypton-85 Leak Testing | Oneida Research Services [orslabs.com]
- 12. kalite.com [kalite.com]
- 13. palomartechologies.com [palomartechologies.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Krypton-85: From Discovery to Modern Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077114#discovery-and-history-of-krypton-85-in-scientific-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com